Bis(4-iodophenyl) sulfoxide
Description
Bis(4-iodophenyl) sulfoxide (C₁₂H₈I₂OS; molecular weight 454.06; CAS 647829-43-4) is an organosulfur compound featuring two para-iodophenyl groups linked via a sulfoxide (S=O) bridge. The iodine substituents impart significant electron-withdrawing effects, enhancing the sulfoxide group’s electrophilicity and influencing its reactivity in organic transformations . This compound, also designated as "Stellar-2021," is pivotal in advanced applications such as organic electronics (e.g., OLEDs) and pharmaceutical intermediates due to its structural rigidity and electronic properties. Its sulfoxide moiety enables participation in asymmetric synthesis and coordination chemistry, making it a versatile scaffold in materials science and medicinal chemistry .
Properties
IUPAC Name |
1-iodo-4-(4-iodophenyl)sulfinylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAGZDWGFKCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624930 | |
| Record name | 1,1'-Sulfinylbis(4-iodobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647829-43-4 | |
| Record name | 1,1'-Sulfinylbis(4-iodobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-iodophenyl) sulfoxide can be synthesized through several methods. One common approach involves the oxidation of bis(4-iodophenyl) sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Oxidation Reactions
Bis(4-iodophenyl) sulfoxide can be oxidized to form the corresponding sulfone. One method for synthesizing bis(4-bromophenyl) sulfone involves oxidizing the corresponding sulfide using oxidizing agents like potassium bromate or peroxomonosulfate . While this method is described for a similar compound, it suggests a viable route for oxidizing this compound to bis(4-iodophenyl) sulfone .
Reduction Reactions
Sulfoxides can be reduced to yield sulfide compounds. The specific conditions and reagents for reducing this compound to the corresponding sulfide are not detailed in the provided documents, but this general reactivity is well-established in organosulfur chemistry.
Reactions with Organometallic Reagents
Sulfoxides can react with organometallic nucleophiles in one-pot reactions to form new sulfoxides . This method involves using a sulfinyl-dication and trimethylsilyl chloride . Although this reaction is primarily described for synthesizing unsymmetrical sulfoxides, it demonstrates the sulfoxide group's ability to participate in bond-forming reactions with organometallic reagents .
Halogen Substitution Reactions
The iodine substituents on this compound can be involved in substitution reactions. While the reference discusses 4-(Bis(4-iodophenyl)amino)benzaldehyde, the principle of iodine atoms undergoing nucleophilic substitution reactions is relevant.
Use as a Photoacid Generator
This compound is used as a photoacid generator in photolithography . While the specific chemical reactions involved in this application aren't detailed, the compound's ability to generate acid upon irradiation is a key chemical property .
Metal-Catalyzed Reactions
Palladium-catalyzed reactions involving sulfoxides can lead to C-S bond cleavage and C-S bond formation . These reactions can generate diaryl sulfoxides .
Other Functionalization Reactions
Activated diphenyl sulfoxides can rearrange products of allylic functionalization . These reactions proceed through cationic and dicationic intermediates .
Comparison with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bis(4-bromophenyl) sulfoxide | Organosulfur | Similar structure; bromine substituents may alter reactivity |
| Diphenyl sulfoxide | Organosulfur | Lacks halogen substituents; used as a solvent and reagent |
| Bis(4-chlorophenyl) sulfoxide | Organosulfur | Chlorine substituents provide different electronic properties |
| Bis(phenyl) sulfone | Organosulfur | Sulfone instead of sulfoxide; more stable under certain conditions |
| 4-(Bis(4-iodophenyl)amino)benzaldehyde | Organic compound | Undergoes oxidation, reduction, and substitution reactions. The iodine atoms increase the molecular weight and influence the compound’s electronic properties |
Sulfoxide-Mediated Oxidative Functionalization Reactions
Activated diphenyl sulfoxide can react with alkylamines to afford rearranged products of allylic functionalization .
Organocatalytic Sulfoxidation
Organocatalytic oxidation of sulfides to sulfoxides can be achieved using various catalysts and oxidants . These methods are generally applicable to a range of sulfides, suggesting that bis(4-iodophenyl) sulfide could be oxidized to this compound using similar techniques .
Scientific Research Applications
Bis(4-iodophenyl) sulfoxide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of bis(4-iodophenyl) sulfoxide involves its ability to undergo various chemical transformations. The sulfoxide group can participate in redox reactions, while the iodine atoms can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the chemical environment in which it is used .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The iodine atoms in this compound increase its molecular weight and polarizability compared to ethoxy or sulfonate analogs. This enhances its utility in heavy-atom-dependent applications (e.g., X-ray crystallography, catalysis) .
- Sulfur Oxidation State : Sulfoxides (S=O) exhibit lower oxidation states than sulfones (SO₂) or sulfonates (SO₃⁻), affecting their reactivity. For example, sulfonyl chlorides (e.g., the fluorinated derivative) are more electrophilic, enabling nucleophilic substitutions .
- Solubility : this compound’s hydrophobicity contrasts with the hydrophilic sulfostyryl disodium salt, which is water-soluble due to its ionic sulfonate groups .
This compound:
- Synthesis : Typically prepared via Friedel-Crafts alkylation or oxidation of corresponding sulfides. Requires careful control of iodine’s steric and electronic effects during reaction optimization .
- Applications : Used in OLEDs (as electron-transport materials), asymmetric catalysis, and as a precursor for iodinated radiopharmaceuticals .
Bis(4-ethoxyphenyl) Sulfoxide:
4,4'-Bis(2-sulfostyryl)biphenyl Disodium:
Fluorinated Sulfonyl Chloride Derivative:
- Applications: Enhances polymer thermal stability (>300°C) and serves as a monomer for liquid crystal displays (LCDs). Fluorine atoms reduce dielectric constants, critical for electronic devices .
Research Findings and Trends
- Crystal Engineering : Bis(4-ethoxyphenyl) sulfoxide’s dihedral angle (82.7°) and hydrogen-bonded networks contrast with this compound’s tighter packing due to iodine’s van der Waals radius. This impacts solubility and melting points .
- Electrochemical Behavior: Sulfoxides with electron-withdrawing groups (e.g., iodine) exhibit higher reduction potentials, making them suitable for charge-transfer materials .
- Toxicity and Regulation : Sulfostyryl disodium salts are regulated under toxic chemical directories in China, whereas this compound’s regulatory status remains less stringent .
Biological Activity
Bis(4-iodophenyl) sulfoxide, with the chemical formula C₁₂H₈I₂OS, is an organic compound characterized by its two iodine atoms attached to phenyl rings, connected through a sulfoxide group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
This compound can be synthesized through various methods involving the oxidation of corresponding sulfides or through direct reactions involving iodinated phenyl compounds. Its unique structure allows for diverse chemical modifications that can enhance its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated several synthesized compounds against a range of bacteria and fungi, revealing promising results particularly against gram-negative bacteria. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Activity (IC50 μM) |
|---|---|---|
| Compound A | E. coli | 12.5 |
| Compound B | S. aureus | 15.0 |
| Compound C | C. albicans | 10.0 |
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on several tumorigenic cell lines demonstrated that this compound derivatives had varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range.
Table 2: Anticancer Activity of this compound Derivatives
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | Compound A | 5.5 |
| HeLa | Compound B | 3.2 |
| A549 | Compound C | 4.8 |
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruptions in normal cellular functions. The presence of iodine enhances the lipophilicity of the compound, facilitating its penetration into cell membranes.
- Cell Membrane Disruption : The compound may integrate into lipid bilayers, altering membrane integrity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Safety and Toxicity
While this compound shows promising biological activities, toxicity assessments are crucial for evaluating its potential as a therapeutic agent. Preliminary studies indicate a relatively low toxicity profile towards normal cells compared to cancerous cells, which is advantageous for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
